molecular formula C18H25N5O3 B13367410 N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B13367410
M. Wt: 359.4 g/mol
InChI Key: NFXHDGUSRUCMFG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a methoxyphenoxy group, a tetraazole ring, and a cyclohexanecarboxamide moiety, making it a subject of interest for researchers exploring novel chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent to form 2-(4-methoxyphenoxy)ethyl bromide.

    Cyclohexanecarboxamide Formation: The next step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride, which is then reacted with an amine to form the cyclohexanecarboxamide.

    Tetraazole Ring Formation: The tetraazole ring is introduced by reacting an appropriate azide with the intermediate formed in the previous step.

    Final Coupling: The final step involves coupling the methoxyphenoxy intermediate with the tetraazole-containing cyclohexanecarboxamide under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.

    Pharmacology: Studies focus on its potential effects on various biological pathways and its efficacy in treating certain conditions.

    Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biology: Research includes its potential use as a biochemical probe to study cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydroxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
  • N-[2-(4-chlorophenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
  • N-[2-(4-nitrophenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenoxy group with the tetraazole ring and cyclohexanecarboxamide moiety provides a distinct structural framework that can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O3/c1-25-16-6-8-17(9-7-16)26-11-10-19-18(24)15-4-2-14(3-5-15)12-23-13-20-21-22-23/h6-9,13-15H,2-5,10-12H2,1H3,(H,19,24)

InChI Key

NFXHDGUSRUCMFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2CCC(CC2)CN3C=NN=N3

Origin of Product

United States

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